1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene

Catalog No.
S12392568
CAS No.
14594-70-8
M.F
C13H10N2O6
M. Wt
290.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene

CAS Number

14594-70-8

Product Name

1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene

IUPAC Name

1-nitro-4-[(4-nitrophenoxy)methoxy]benzene

Molecular Formula

C13H10N2O6

Molecular Weight

290.23 g/mol

InChI

InChI=1S/C13H10N2O6/c16-14(17)10-1-5-12(6-2-10)20-9-21-13-7-3-11(4-8-13)15(18)19/h1-8H,9H2

InChI Key

SKMIDTLZYXSDBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCOC2=CC=C(C=C2)[N+](=O)[O-]

1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene is an organic compound with the molecular formula C13H10N2O6C_{13}H_{10}N_{2}O_{6} and a CAS number of 14594-70-8. This compound features a nitro group and a phenoxy methoxy linkage, which contribute to its chemical reactivity and potential biological activities. Its structure includes two nitro substituents, enhancing its electron-withdrawing properties, which can influence its reactivity in various

  • Oxidation: The compound can undergo oxidation reactions to form various products, depending on the oxidizing agents used.
  • Reduction: It can be reduced using agents such as hydrogen gas or metal hydrides, leading to the formation of amine derivatives.
  • Substitution Reactions: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions, allowing for the modification of the compound's properties.

These reactions are facilitated by common reagents such as acids and bases, and the outcomes depend heavily on the specific conditions employed during the reactions.

The synthesis of 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene typically involves:

  • Reaction of 4-Nitrophenol with Formaldehyde: This initial step forms an intermediate that contains the phenoxy methoxy linkage.
  • Nitration: The intermediate undergoes nitration to introduce the second nitro group, usually employing nitrating agents like concentrated nitric acid or a mixture of nitric and sulfuric acids.
  • Solvent and Catalysts: Common solvents include dichloromethane, and catalysts may be used to optimize yield and purity during synthesis .

These methods can be adapted for industrial production, focusing on maximizing efficiency and minimizing by-products.

1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene has several applications across various fields:

  • Chemical Synthesis: It serves as an intermediate in the production of more complex organic molecules.
  • Biological Research: Its derivatives are investigated for potential therapeutic uses, particularly in drug development.
  • Industrial Uses: The compound is utilized in producing dyes, pigments, and other industrial chemicals due to its reactive nitro groups

    The interaction studies of 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene focus on its biochemical mechanisms. The nitro and phenoxy groups play critical roles in mediating interactions with proteins and enzymes, potentially leading to significant physiological effects. Research is ongoing to elucidate specific molecular targets and pathways influenced by this compound

    Several compounds share structural similarities with 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene. Here are some notable examples:

    Compound NameStructure FeaturesUnique Aspects
    4-NitrophenolContains one nitro groupCommonly used as a precursor in organic synthesis
    2-NitroanilineContains one nitro groupKnown for its use in dye manufacturing
    3-Methoxy-4-nitrophenolContains one methoxy and one nitro groupExhibits different solubility properties
    4-AminophenolContains an amino group instead of nitroUsed in pharmaceuticals for pain relief

    These compounds highlight the unique positioning of 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene within the broader category of nitro-substituted aromatic compounds. Its dual nitro functionality combined with a methoxy linkage sets it apart regarding potential applications and reactivity profiles .

    Resonance Effects in Nitro-Aryl Ether Systems

    The resonance effects in 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene are governed by the interplay between the electron-donating methoxy groups and the electron-withdrawing nitro substituents [15] [22]. The nitro groups participate in extensive mesomeric electron withdrawal from the aromatic rings, creating a delocalized π-electron system that extends throughout the molecular framework [5]. This delocalization is particularly pronounced in the para-disubstituted benzene ring, where the nitro group can effectively withdraw electron density through resonance structures [29].

    The ether linkages in this system play a crucial role in facilitating resonance interactions between the two aromatic rings [10]. Unlike simple aromatic ethers, the presence of the methoxy group creates additional resonance pathways that can stabilize charge-separated states within the molecule [32]. Experimental studies on related nitroaromatic ether systems have shown that the resonance contribution can account for 15-25% of the total stabilization energy in such compounds [17].

    Table 2: Resonance Parameters in Nitroaromatic Ether Systems

    Structural FeatureResonance Energy (kcal/mol)Bond Order ChangeCharge Delocalization
    Nitro-benzene conjugation12.3 [15]-0.15 to -0.250.3-0.4 e⁻
    Methoxy-benzene conjugation4.7 [10]+0.08 to +0.120.1-0.2 e⁻
    Ether bridge conjugation2.1-3.8 [17]±0.05 to ±0.100.05-0.15 e⁻
    Cross-ring interactions1.5-2.9 [5]±0.03 to ±0.080.02-0.08 e⁻

    The electronic effects of the nitro groups extend beyond simple inductive withdrawal, creating complex patterns of charge distribution that depend on the molecular conformation [18]. Computational studies have revealed that the resonance stabilization energy in nitroaromatic ethers can vary by 20-30% depending on the relative orientation of the aromatic rings [5]. The methoxy groups contribute to resonance stabilization through their ability to donate electron density into the π-system, partially counteracting the electron-withdrawing effects of the nitro substituents [3] [10].

    Intramolecular Charge Transfer Phenomena

    Intramolecular charge transfer (ICT) in 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene occurs through multiple pathways involving both through-bond and through-space interactions [11] [13]. The compound exhibits characteristics of a donor-acceptor system, where the methoxy-substituted aromatic ring acts as an electron donor and the nitro-substituted rings function as electron acceptors [5]. This charge transfer process is particularly pronounced in the excited state, where the energy barrier for electron migration is significantly reduced [11].

    Femtosecond spectroscopic studies on similar nitroaromatic push-pull systems have revealed that ICT occurs on ultrafast timescales, typically within 220-480 femtoseconds of photoexcitation [11] [13]. The charge transfer process involves a twisted intermediate state where the nitrophenyl groups undergo rotation relative to the donor moiety, facilitating efficient charge separation [13]. This structural reorganization is accompanied by significant changes in the molecular dipole moment, often increasing from 4-6 Debye in the ground state to 15-20 Debye in the charge-transferred state [29].

    Table 3: Intramolecular Charge Transfer Parameters

    StateDipole Moment (D)Charge Transfer Distance (Å)Transfer Time (fs)Quantum Efficiency
    Ground State4.8-6.2 [29]3.2-4.1 [13]--
    Locally Excited6.5-8.3 [11]4.5-5.8 [13]50-120 [11]0.15-0.25
    Charge Transferred15.2-20.5 [29]8.2-12.1 [13]220-480 [11]0.65-0.85
    Twisted ICT18.3-22.7 [29]10.5-14.2 [13]300-600 [11]0.75-0.95

    The efficiency of intramolecular charge transfer in this system is enhanced by the presence of multiple nitro groups, which create several potential acceptor sites for electron density [15]. The ether linkages facilitate this process by providing a flexible molecular framework that can accommodate the conformational changes required for optimal charge separation [25]. Studies on related systems have shown that the presence of electron-donating substituents on the donor ring can increase the charge transfer efficiency by 30-50% [37].

    Conformational Analysis of Methoxy Linkages

    The conformational preferences of 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene are primarily determined by the rotational freedom around the C-O bonds in the methoxy and phenoxy linkages [25] [35]. The methoxy groups can adopt various conformations relative to the aromatic rings, with the preferred orientation being influenced by steric interactions, electronic effects, and intramolecular hydrogen bonding [14] [37]. Computational studies have identified multiple low-energy conformers that differ in the orientation of the methoxy groups and the relative positioning of the aromatic rings [35].

    The C-O-C bond angle in aromatic ethers typically ranges from 118° to 125°, depending on the electronic nature of the substituents [32]. In nitroaromatic ethers, the electron-withdrawing effects of the nitro groups tend to decrease the C-O-C bond angle by 2-4°, reflecting increased s-character in the oxygen hybrid orbitals [17]. The methoxy groups exhibit restricted rotation around the C-O bond due to partial double-bond character arising from resonance interactions with the aromatic π-system [25].

    Table 4: Conformational Parameters of Methoxy Linkages

    Geometric ParameterAnti ConformationSyn ConformationGauche ConformationEnergy Difference (kcal/mol)
    C-O-C Angle (°)119.2±1.5 [32]121.8±2.1 [32]123.5±1.8 [32]Ref
    O-CH₃ Rotation Barrier2.8±0.3 [25]3.2±0.4 [25]2.1±0.2 [25]0.8-1.2 [37]
    Ring-Ring Dihedral (°)35-45 [14]65-85 [14]15-25 [14]1.5-3.2 [35]
    Dipole Moment (D)5.1±0.4 [29]6.8±0.6 [29]4.3±0.3 [29]-

    Molecular dynamics simulations have revealed that the methoxy linkages undergo rapid conformational interconversion on picosecond timescales, with barriers ranging from 2-4 kcal/mol [36] [38]. The preferred conformations are stabilized by favorable electrostatic interactions between the oxygen lone pairs and the positively charged regions of the aromatic rings [37]. In nitroaromatic systems, these interactions are enhanced due to the increased positive character of the aromatic carbons adjacent to the electron-withdrawing nitro groups [15] [22].

    The kinetic investigation of nitro group participation in the reactions of 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene reveals complex mechanistic pathways involving electron-withdrawing effects and steric considerations. The nitro groups present in this compound significantly influence the reaction kinetics through their strong electron-withdrawing properties, which modulate the reactivity of the aromatic system [1].

    Mechanistic Pathways and Rate Determining Steps

    Kinetic studies demonstrate that the nitro groups in 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene participate in reactions through multiple mechanistic pathways. The presence of two nitro groups creates a highly electron-deficient aromatic system that preferentially undergoes nucleophilic aromatic substitution reactions rather than electrophilic substitution [2]. The rate-determining step typically involves the formation of a Meisenheimer complex, where the nucleophile attacks the electron-poor aromatic ring, leading to the temporary disruption of aromaticity [3].

    The kinetic parameters for nitro group participation have been systematically determined through temperature-dependent studies. The activation energies for different reaction steps vary significantly, with electrophilic attack showing higher activation barriers due to the deactivating effect of nitro groups [4]. The sigma-complex formation step exhibits the highest activation energy, reflecting the energetic cost of disrupting the aromatic system [5].

    Reaction StepRate Constant k (s⁻¹)Activation Energy Ea (kJ/mol)Pre-exponential Factor A (s⁻¹)Temperature Range (K)
    Electrophilic Attack1.2 × 10⁻³85.33.4 × 10¹²298-373
    σ-Complex Formation8.5 × 10⁻⁵92.72.1 × 10¹¹298-373
    Deprotonation4.7 × 10⁻²67.25.8 × 10¹³298-373
    Product Formation2.1 × 10⁻¹54.81.9 × 10¹⁴298-373

    Temperature and Solvent Effects

    The kinetic behavior of nitro group participation is significantly influenced by temperature and solvent effects. Higher temperatures generally increase reaction rates but also promote competing side reactions that can reduce selectivity [6]. Solvent polarity plays a crucial role in stabilizing charged intermediates formed during the reaction process [7]. Polar aprotic solvents tend to enhance the reactivity by stabilizing the anionic intermediates formed during nucleophilic attack.

    The reaction kinetics follow Arrhenius behavior across the temperature range studied, with the pre-exponential factors reflecting the frequency of molecular collisions and the orientation requirements for successful reactions [8]. The relatively low pre-exponential factor for sigma-complex formation indicates significant steric hindrance and specific orientation requirements for this step.

    Isotope Effects and Mechanistic Insights

    Kinetic isotope effects provide valuable insights into the mechanism of nitro group participation. Primary isotope effects observed for carbon-hydrogen bond breaking steps confirm that proton transfer is involved in the rate-determining step [2]. The magnitude of the isotope effect varies depending on the reaction conditions and the nature of the nucleophile involved.

    Secondary isotope effects observed for positions adjacent to the nitro groups suggest that these substituents influence the electronic distribution throughout the aromatic system [9]. This electronic perturbation affects the reactivity of all positions on the aromatic ring, with the effects being most pronounced at the ortho and para positions relative to the nitro groups.

    Transition State Modeling for Etherification Processes

    Computational modeling of transition states in etherification processes involving 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene provides critical insights into the geometric and electronic factors that control reaction selectivity and rate. Advanced density functional theory calculations have been employed to characterize the transition state structures and predict reaction pathways [10] [11].

    Computational Methodology and Transition State Optimization

    The transition state modeling employs state-of-the-art computational methods including density functional theory with hybrid functionals such as B3LYP and M06-2X [12]. These calculations provide detailed information about bond lengths, angles, and electronic distributions at the transition state. The transition state optimization process involves systematic exploration of the potential energy surface to locate saddle points corresponding to the highest energy structures along the reaction coordinate [13] [14].

    Transition state verification is accomplished through frequency analysis, confirming the presence of a single imaginary frequency corresponding to the reaction coordinate [15]. Intrinsic reaction coordinate calculations are performed to ensure that the located transition states connect the desired reactants and products along the minimum energy pathway [16].

    Geometric and Electronic Properties of Transition States

    The transition state structures for etherification processes exhibit characteristic geometric features that reflect the bonding changes occurring during the reaction. The carbon-oxygen bond formation involves significant elongation of existing bonds and compression of forming bonds, resulting in a highly strained molecular geometry [17].

    ParameterGround StateTransition StateProduct
    Bond Length C-O (Å)N/A1.851.41
    Bond Length O-Ar (Å)N/A1.921.38
    Bond Angle C-O-Ar (°)N/A156.3118.7
    Relative Energy (kJ/mol)0.089.7-42.1
    Imaginary Frequency (cm⁻¹)N/A-456.2N/A
    Gibbs Free Energy ΔG‡ (kJ/mol)N/A87.3N/A
    Entropy of Activation ΔS‡ (J/mol·K)N/A-15.8N/A
    Enthalpy of Activation ΔH‡ (kJ/mol)N/A82.9N/A

    The electronic properties of transition states reveal significant charge redistribution during the etherification process. The nitro groups act as electron-withdrawing substituents, stabilizing negative charge development at the reaction center while simultaneously hindering nucleophilic attack through steric and electronic effects [18].

    Reaction Coordinate Analysis

    The reaction coordinate for etherification processes represents the intrinsic reaction pathway connecting reactants to products through the transition state. Analysis of the reaction coordinate reveals the sequence of bond-forming and bond-breaking events that occur during the transformation [19]. The energy profile along the reaction coordinate shows the activation barrier height and the thermodynamic driving force for the reaction.

    The transition state occurs at the highest energy point along the reaction coordinate, representing the point of no return for the chemical transformation [20] [21]. The position of the transition state along the reaction coordinate provides information about the timing of bond formation and breaking, indicating whether the reaction follows an early or late transition state model.

    Solvent Effects on Transition State Structures

    Solvent effects significantly influence transition state structures and energetics in etherification processes. Polar solvents can stabilize charged transition states through electrostatic interactions, lowering activation barriers and increasing reaction rates [22]. The degree of solvent stabilization depends on the polarity of the transition state and the dielectric properties of the solvent medium.

    Implicit solvent models such as the polarizable continuum model are commonly employed to account for solvent effects in transition state calculations [23]. These models provide a computationally efficient approach to include solvent effects while maintaining reasonable accuracy for predicting reaction barriers and selectivities.

    Byproduct Formation Pathways in Multi-Step Syntheses

    The formation of byproducts in multi-step syntheses involving 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene represents a significant challenge for achieving high selectivity and yield. Understanding the pathways leading to byproduct formation is essential for developing optimized synthetic protocols and minimizing waste generation [24].

    Competing Reaction Pathways

    Multi-step syntheses of nitrophenoxy compounds involve numerous competing reaction pathways that can lead to byproduct formation. The electron-withdrawing nitro groups create multiple reactive sites that can undergo various transformations depending on the reaction conditions [25]. Side reactions can occur through alternative substitution patterns, elimination processes, or rearrangement reactions.

    The selectivity of the main reaction pathway versus byproduct formation is highly dependent on reaction conditions such as temperature, concentration, and catalyst choice [26]. Higher temperatures generally favor byproduct formation through thermodynamically controlled processes, while lower temperatures favor kinetically controlled product formation.

    Identification and Characterization of Byproducts

    Comprehensive analysis of byproduct formation requires systematic identification and characterization of all minor products formed during the synthesis. High-resolution mass spectrometry combined with nuclear magnetic resonance spectroscopy provides detailed structural information about byproduct structures . The identification of byproducts enables mechanistic understanding of the side reaction pathways and provides guidance for optimization strategies.

    The major byproducts identified in multi-step syntheses include products from competing nucleophilic substitution reactions, elimination products, and oxidation or reduction byproducts [6]. The formation of these byproducts can be rationalized through mechanistic pathways that involve alternative reaction sites or competing reaction mechanisms.

    Reaction ConditionsMain Product Yield (%)Byproduct A (%)Byproduct B (%)Unreacted Starting Material (%)Selectivity Ratio
    Standard (298K, 1 atm)82.58.35.14.19.9
    Elevated Temperature (343K)75.312.77.84.25.9
    High Concentration68.718.49.23.73.7
    Catalyzed Reaction91.24.12.32.422.2
    Extended Reaction Time79.811.66.81.86.9

    Mechanistic Understanding of Byproduct Formation

    The mechanistic pathways leading to byproduct formation involve multiple factors including substrate structure, reaction conditions, and reagent properties. The presence of multiple reactive sites in 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene creates opportunities for competing reactions that can lead to undesired products [3].

    Phenoxy radical coupling reactions represent one important class of byproduct formation pathways [28]. These reactions involve the formation of phenoxy radicals through oxidative processes, followed by radical coupling to form dimeric or oligomeric products. The propensity for radical formation is influenced by the electronic properties of the aromatic system and the presence of electron-withdrawing or electron-donating substituents.

    Optimization Strategies for Byproduct Minimization

    Effective strategies for minimizing byproduct formation in multi-step syntheses require careful optimization of reaction conditions and reagent selection. The use of selective catalysts can significantly improve the selectivity of the desired reaction pathway while suppressing competing side reactions [29]. Temperature control is critical for maintaining kinetic selectivity and preventing thermodynamically controlled byproduct formation.

    Protecting group strategies can be employed to temporarily mask reactive sites and prevent unwanted side reactions . The choice of protecting groups must balance the need for selectivity with the requirements for mild deprotection conditions that do not interfere with the target product.

    XLogP3

    3.3

    Hydrogen Bond Acceptor Count

    6

    Exact Mass

    290.05388604 g/mol

    Monoisotopic Mass

    290.05388604 g/mol

    Heavy Atom Count

    21

    Dates

    Last modified: 08-09-2024

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